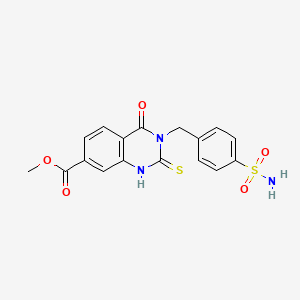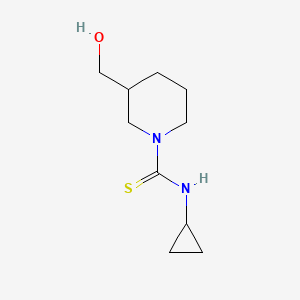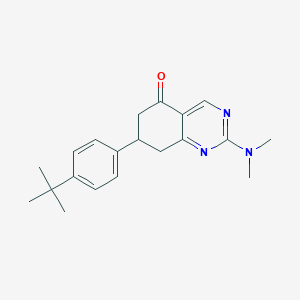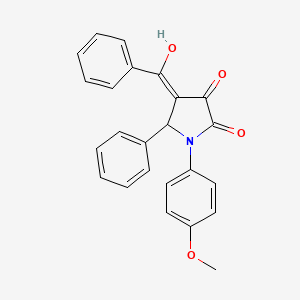![molecular formula C17H19FN2O4 B10865839 methyl [(4E)-4-(1-ethoxypropylidene)-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10865839.png)
methyl [(4E)-4-(1-ethoxypropylidene)-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[4-[(E)-1-ETHOXYPROPYLIDENE]-1-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of METHYL 2-[4-[(E)-1-ETHOXYPROPYLIDENE]-1-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization and esterification reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
METHYL 2-[4-[(E)-1-ETHOXYPROPYLIDENE]-1-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to METHYL 2-[4-[(E)-1-ETHOXYPROPYLIDENE]-1-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE include other pyrazole derivatives such as:
- METHYL 2-[4-[(E)-1-METHOXYPROPYLIDENE]-1-(4-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE
- METHYL 2-[4-[(E)-1-ETHOXYPROPYLIDENE]-1-(4-BROMOPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE These compounds share similar structures but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of METHYL 2-[4-[(E)-1-ETHOXYPROPYLIDENE]-1-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE lies in its specific substituents, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C17H19FN2O4 |
|---|---|
Molecular Weight |
334.34 g/mol |
IUPAC Name |
methyl 2-[(4E)-4-(1-ethoxypropylidene)-1-(4-fluorophenyl)-5-oxopyrazol-3-yl]acetate |
InChI |
InChI=1S/C17H19FN2O4/c1-4-14(24-5-2)16-13(10-15(21)23-3)19-20(17(16)22)12-8-6-11(18)7-9-12/h6-9H,4-5,10H2,1-3H3/b16-14+ |
InChI Key |
UVDZLHPQWFPJIF-JQIJEIRASA-N |
Isomeric SMILES |
CC/C(=C\1/C(=NN(C1=O)C2=CC=C(C=C2)F)CC(=O)OC)/OCC |
Canonical SMILES |
CCC(=C1C(=NN(C1=O)C2=CC=C(C=C2)F)CC(=O)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-methoxyphenyl)-5,6-dimethyl-3-(pyridin-2-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10865774.png)
![Ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B10865779.png)
![ethyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B10865783.png)


![3-{[2-(4-Hydroxyphenyl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B10865789.png)
![2-[2-(1,3-Benzoxazol-2-YL)hydrazono]acetic acid](/img/structure/B10865802.png)
![10-acetyl-3-(4-fluorophenyl)-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10865813.png)
![7-(1,3-benzothiazol-2-yl)-2-[(2-methoxyphenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10865816.png)
![2-(3-Oxo-2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B10865820.png)

![4-[(7-Methoxyquinolin-3-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10865822.png)
![3-[8-imino-7-(2-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]-N,N-dimethylpropan-1-amine](/img/structure/B10865831.png)
